3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 892428-76-1
VCID: VC11853766
InChI: InChI=1S/C26H22N2O4/c1-16-11-12-19(13-17(16)2)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 892428-76-1

Cat. No.: VC11853766

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione - 892428-76-1

Specification

CAS No. 892428-76-1
Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name 3-(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C26H22N2O4/c1-16-11-12-19(13-17(16)2)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3
Standard InChI Key YLBDVEXNCIOZMD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C

Introduction

Synthesis

2.1 General Synthesis Approach
The synthesis of benzofuro[3,2-d]pyrimidines typically involves multi-step reactions starting from benzofuran derivatives and incorporating pyrimidine moieties through cyclization reactions. Key steps include:

  • Functionalization of the benzofuran core with reactive groups.

  • Condensation with appropriate amines or carbonyl compounds to form the pyrimidine ring.

2.2 Example Protocol (Hypothetical)
A plausible synthetic route may involve:

  • Step 1: Alkylation of benzofuran with a methoxybenzyl halide under basic conditions to introduce the methoxybenzyl group.

  • Step 2: Cyclization with urea derivatives and aldehydes to form the pyrimidine ring system.

  • Step 3: Introduction of the dimethylphenyl group via Friedel-Crafts acylation or similar methods.

Biological Relevance and Applications

4.1 Potential Pharmacological Activities
Benzofuro[3,2-d]pyrimidines are studied for their biological activities such as:

  • Anti-inflammatory properties due to their interaction with enzymes like cyclooxygenase or lipoxygenase .

  • Anticancer activity by inhibiting DNA synthesis or targeting specific receptors .

4.2 Docking Studies
Molecular docking studies suggest that similar compounds can bind effectively to active sites of enzymes involved in inflammation pathways (e.g., 5-lipoxygenase) .

Analytical Characterization

5.1 Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance): Provides details on hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups such as ketones (C=O) and ethers (C-O).

5.2 Crystallographic Data
X-ray crystallography can be used to determine the precise three-dimensional structure of the compound.

Research Findings

Recent studies on structurally related compounds have highlighted:

  • Their role as scaffolds for drug development due to their rigidity and functional diversity .

  • The importance of substituents like methoxybenzyl in enhancing lipophilicity and receptor binding affinity .

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